molecular formula C18H13F3N4O B14966811 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966811
M. Wt: 358.3 g/mol
InChI Key: XOJTXSXIXGNBGU-UHFFFAOYSA-N
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Description

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethoxy and fluorophenyl groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and coupling agents, such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction may produce triazolopyrimidine alcohols.

Scientific Research Applications

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(Methoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-[2-(Chloromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13F3N4O

Molecular Weight

358.3 g/mol

IUPAC Name

7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13F3N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24)

InChI Key

XOJTXSXIXGNBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F)OC(F)F

Origin of Product

United States

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